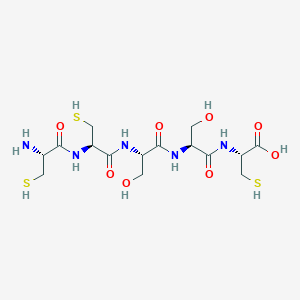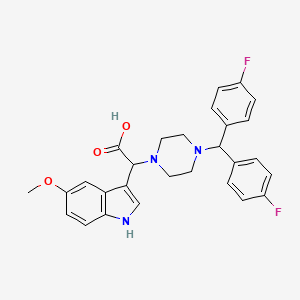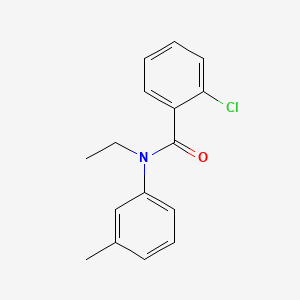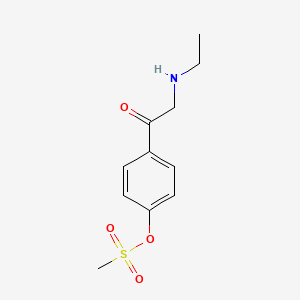
5,12-Dimethylrubicene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dimethylrubicene is a chemical compound with the molecular formula C28H18 It is an aromatic hydrocarbon that contains multiple aromatic rings, making it a polycyclic aromatic hydrocarbon (PAH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dimethylrubicene typically involves the cyclization of precursor compounds under specific reaction conditions. One common method is the cyclodehydrogenation of suitable precursors, such as 1,2,3,4-tetraphenylbutane, in the presence of a catalyst like palladium on carbon (Pd/C) and a hydrogen source. The reaction is carried out under high temperatures to facilitate the formation of the aromatic rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dimethylrubicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced forms of this compound.
Substitution: Halogenated, nitro-substituted, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
5,12-Dimethylrubicene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 5,12-Dimethylrubicene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with enzymes and proteins, modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or material science.
Comparación Con Compuestos Similares
Similar Compounds
Rubicene: A parent compound of 5,12-Dimethylrubicene, differing by the absence of methyl groups.
Pentacene: Another polycyclic aromatic hydrocarbon with similar structural properties but different electronic characteristics.
Anthracene: A simpler PAH with three fused benzene rings, used as a reference compound in PAH studies.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The presence of methyl groups at positions 5 and 12 can influence the compound’s stability, solubility, and interactions with other molecules, making it distinct from other PAHs.
Propiedades
Número CAS |
922185-00-0 |
|---|---|
Fórmula molecular |
C28H18 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5,12-dimethylrubicene |
InChI |
InChI=1S/C28H18/c1-15-9-11-19-23(13-15)17-5-3-7-21-25(17)27(19)22-8-4-6-18-24-14-16(2)10-12-20(24)28(21)26(18)22/h3-14H,1-2H3 |
Clave InChI |
QWLHFKITENOALK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C4C=CC=C5C4=C(C6=C5C=C(C=C6)C)C7=CC=CC2=C73 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12627547.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)

![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)


![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
